molecular formula C8H4N2O2 B2648365 2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile CAS No. 98556-62-8

2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile

Cat. No. B2648365
CAS RN: 98556-62-8
M. Wt: 160.132
InChI Key: QHRWXMSWKMRKEK-UHFFFAOYSA-N
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Description

“2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile” is a chemical compound with the molecular formula C8H4N2O2 and a molecular weight of 160.13 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4N2O2/c9-4-5-1-2-6-7(3-5)12-8(11)10-6/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 222-223 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Evaluation as Antiviral Agents

A study described the synthesis of new 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles, showing significant antiviral activity against hepatitis C virus alongside notable cytotoxic activity against various human tumor cell lines, indicating their potential in antiviral and anticancer therapies (Faidallah, Khan, & Asiri, 2012).

Pharmacological Evaluation of Azo Dyes

Research on azo dyes derived from 2-aminothiazole and various pyridone derivatives, including a compound related to 2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile, revealed their potential antimicrobial and antimycobacterial activities. These findings suggest applications in developing new therapeutic agents (Ravi et al., 2020).

Antioxidant Activity of Fused Heterocyclic Compounds

Another study focused on the antioxidant activities of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative related to 2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile. These compounds were characterized and evaluated for their potential antioxidant properties, indicating their usefulness in addressing oxidative stress-related conditions (Salem et al., 2015).

Room Temperature Blue Emitters

A study on the synthesis and characterization of 2-heteroarylcyanoximes and their thallium(I) complexes, related to the chemical structure of interest, highlighted their strong room temperature blue emission in the solid state. This property is valuable for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Ilkun et al., 2008).

Fluorescent Properties for Bio-imaging

Research on oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, which share a structural motif with 2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile, explored their synthesis and fluorescent properties. These compounds demonstrated potential as fluorescent whitening agents for polyester fibers, indicating their application in materials science and bio-imaging technologies (Rangnekar & Rajadhyaksha, 1986).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-4-5-1-2-6-7(3-5)12-8(11)10-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRWXMSWKMRKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile

CAS RN

98556-62-8
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 6-bromo-1,3-benzoxazol-2(3H)-one (2 g; 9.34 mmol) and copper (I) cyanide (1.42 g; 15.86 mmol) in 6 ml DMF is heated at 150° C. under nitrogen atmosphere for 22 hr. After cooling to room temperature, a solution of 1.55 g (31.6 mmol) of sodium cyanide in 32 ml water is added followed by 1 hr stirring. The system is extracted thoroughly with ethyl acetate, washed with brine, dried and concentrated in vacuo to provide 1.5 g (93% yield) of the title compound enough pure as to prosecute the synthesis.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-4-hydroxybenzonitrile (8.2 g, 61 mmol) in THF (200 mL) was added 1,1′-carbonyldiimidazole (11.6 g, 72 mmol) and the resulting mixture was stirred at room temperature for 16 hours. The reaction was then quenched with 1N HCl (50 mL), and the mixture was extracted with EtOAc (200 mL). The organic layer was washed with brine, dried over MgSO4, and concentrated to give 6-cyanobenzoxazolinone (9.8 g, 100%). 1H NMR (CDCl3) δ 7.49 (dd, J=8.4 Hz, J=1.5 Hz, 1H), 7.34 (d, J=1.5 Hz, 1H), 7.31 (d, J=8.4 Hz, 1H), 7.15 (d, J=0.9 Hz, 1H).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-bromo-3H-benzooxazol-2-one (47) (400 mg, 1.87 mmol, 1 eq), copper cyanide (3.3 g, 37 mmol, 20 eq), in DMF (10 ml) was stirred at 175° C. for 3 hours. The reaction mixture was diluted with ethyl acetate, filtered to remove the precipitated solid material, and the organic phase was washed with water, purified by flash chromatography to give 2-oxo-2,3-dihydro-benzooxazole-6-carbonitrile (48).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 6-bromo benzoxazolinone (2 g, 9.4 mmol) in DMF (20 mL) was added CuCN (16.79 g, 188 mmol), and the reaction was stirred at 175° C. for 6 h. The reaction progress was monitored by TLC (100% EtOAc). The reaction was diluted with EtOAc (10 mL) and filtered through Celite® brand filter agent. The organic layer was concentrated and purified by column chromatography (silica gel, 0-50% EtOAc in hexanes) to give the title compound. MS (ESI pos. ion) m/z: 158.9 (MH−).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
16.79 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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